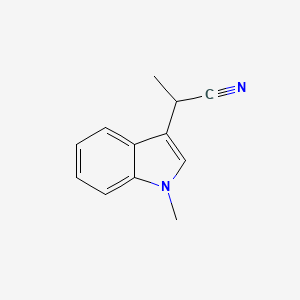

2-(1-Methyl-1H-indol-3-yl)propanenitrile

Overview

Description

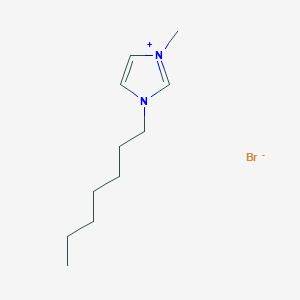

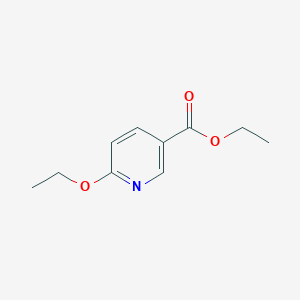

“2-(1-Methyl-1H-indol-3-yl)propanenitrile” is a chemical compound with the CAS Number: 176688-64-5 . It has a linear formula of C12H12N2 . The compound appears as a yellow to brown solid at room temperature .

Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-1H-indol-3-yl)propanenitrile” is represented by the InChI code: 1S/C12H12N2/c1-9(7-13)11-8-14(2)12-6-4-3-5-10(11)12/h3-6,8-9H,1-2H3 . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.24 . It is a yellow to brown solid at room temperature . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to show inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives, including “2-(1-Methyl-1H-indol-3-yl)propanenitrile”, have shown efficacy against many types of cancer . They could be used in the development of new cancer treatments.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activities . This could make them valuable in the ongoing fight against HIV/AIDS.

Antioxidant Activity

Some indole derivatives have been synthesized and reported as antioxidant agents . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have shown significant activity against various microbes . For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles have shown significant activity against Staphylococcus aureus and Candida albicans .

Antitubercular Activity

Indole derivatives have been developed for their potential as new antitubercular agents . Tuberculosis remains a major global health problem, and new treatments are needed.

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic activities . This could make them valuable in the treatment of diabetes, a condition that affects millions of people worldwide.

Safety And Hazards

The compound has a hazard statement of H302, indicating it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

2-(1-methylindol-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9(7-13)11-8-14(2)12-6-4-3-5-10(11)12/h3-6,8-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHJNKXEFNBGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-1H-indol-3-yl)propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

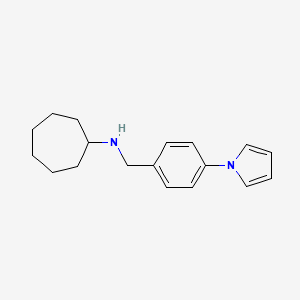

![Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317997.png)

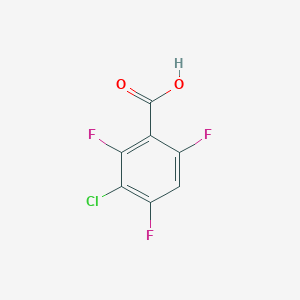

![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)

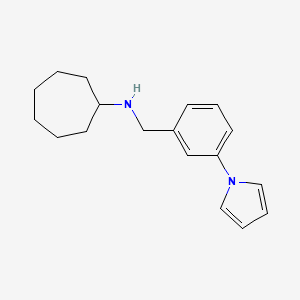

![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)

![2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid](/img/structure/B6318087.png)